molecular formula C7H6ClF4N B3379458 (2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride CAS No. 158388-51-3

(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride

Cat. No.: B3379458
CAS No.: 158388-51-3
M. Wt: 215.57
InChI Key: ROEXYUJGMYZFMY-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride (CAS 158388-51-3) is a fluorinated organic compound with the molecular formula C₇H₆ClF₄N and a molecular weight of 215.58 g/mol . It is a hydrochloride salt of a primary amine featuring a tetrafluorophenyl group attached to a methylamine backbone. The compound is classified as a fluorinated building block, widely used in organic synthesis, medicinal chemistry, and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in catalytic reactions . Key properties include:

  • Appearance: White to off-white powder
  • Storage: Room temperature
  • Applications: Pd-catalyzed C–H bond arylation , synthesis of expanded porphyrinoids , and as a precursor for bioactive molecules.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N.ClH/c8-4-1-5(9)7(11)3(2-12)6(4)10;/h1H,2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEXYUJGMYZFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158388-51-3
Record name Benzenemethanamine, 2,3,5,6-tetrafluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158388-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenylmethanamines.

Comparison with Similar Compounds

Structural Analogs

The following table compares (2,3,5,6-tetrafluorophenyl)methanamine hydrochloride with structurally related methanamine hydrochlorides:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
(2,3,5,6-Tetrafluorophenyl)methanamine HCl 158388-51-3 C₇H₆ClF₄N 215.58 2,3,5,6-Tetrafluorophenyl Catalysis, fluorinated materials
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 C₈H₁₂ClNO₂ 203.64 3,4-Dihydroxyphenyl, ethylamine Neurotransmitter research
(2-(4-Trifluoromethylphenoxy)phenyl)methanamine HCl 1189940-77-9 C₁₄H₁₁ClF₃NO 303.71 4-Trifluoromethylphenoxy Pharmaceutical intermediates
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl 1052519-53-5 C₁₂H₁₉ClN₂OS 286.81 Thiophene, tetrahydropyran Drug discovery

Key Observations :

  • Fluorinated derivatives (e.g., tetrafluorophenyl, trifluoromethyl) exhibit higher molecular weights due to fluorine atoms.
  • Non-fluorinated analogs (e.g., dihydroxyphenyl) are lighter and often used in biochemical applications .

Reactivity in Catalytic Reactions

The tetrafluorophenyl group in this compound enhances electron-deficient character, making it highly reactive in Pd-catalyzed C–H bond arylation compared to non-fluorinated analogs. demonstrates its superior reactivity over N-methyl-N-(2,3,5,6-tetrafluorobenzyl)acetamide in coupling with 4-bromobenzonitrile . In contrast, non-fluorinated methanamines (e.g., benzylamine derivatives) show lower reactivity due to reduced electron withdrawal.

Physical and Chemical Properties

Property (2,3,5,6-Tetrafluorophenyl)methanamine HCl 2-(3,4-Dihydroxyphenyl)ethylamine HCl Thiophene Fentanyl HCl
Solubility Likely soluble in polar solvents (as HCl salt) Water-soluble Limited data
Stability Stable at room temperature Sensitive to oxidation Thermolabile
Fluorine Content 35.3% F 0% F 0% F (contains S)

Note: Fluorine atoms improve thermal stability and resistance to metabolic degradation, making the compound suitable for high-temperature reactions .

Cost and Availability

Compound Price (50 mg) Supplier
(2,3,5,6-Tetrafluorophenyl)methanamine HCl 478 € CymitQuimica
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl 500 € Parchem
2-(3,4-Dihydroxyphenyl)ethylamine HCl ~200 € (estimated) Commercial vendors

Fluorinated building blocks are 2–3× more expensive than non-fluorinated analogs due to complex synthesis and purification .

Biological Activity

(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of four fluorine atoms in its structure enhances its lipophilicity and alters its interaction with biological systems, making it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F4N·HCl. The highly electronegative fluorine substituents significantly influence the compound's chemical behavior, enhancing its reactivity and stability compared to non-fluorinated analogs. These properties are crucial for its potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents
  • Anti-inflammatory drugs
  • Antitumor compounds

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amine functional group allows for hydrogen bonding and ionic interactions, while the fluorinated aromatic ring enhances membrane permeability.

1. Antitumor Activity

A study investigating the effects of this compound on glioblastoma multiforme cell lines demonstrated moderate cytotoxicity. The MTT assay revealed that the compound exhibited significant inhibitory activity against T98G and U-118 MG cell lines compared to control groups .

Cell LineIC50 (µM)Treatment Duration
T98G2548 hours
U-118 MG3048 hours

2. Antimicrobial Properties

Another study highlighted the antimicrobial activity of related fluorinated compounds. It was found that these compounds exhibited enhanced antibacterial effects against Gram-positive bacteria due to their lipophilic nature, which facilitates better cell membrane penetration.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Nucleophilic substitution reactions involving fluorinated phenols.
  • Reductive amination techniques using tetrafluorobenzaldehyde and amines.

Each method varies in yield and purity depending on the reaction conditions employed.

Applications

The potential applications of this compound extend across several fields:

  • Medicinal Chemistry : Development of new therapeutic agents targeting cancer and infectious diseases.
  • Chemical Biology : Use as a probe in biological studies to understand enzyme interactions.
  • Material Science : Exploration of its properties in creating novel materials with specific functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride
Reactant of Route 2
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride

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